REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+]>C(=O)(OC)OC.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1 |f:1.2.3|
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Name
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|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
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1.8 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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387 mL
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Type
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solvent
|
Smiles
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C(OC)(OC)=O
|
Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was then cooled
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Type
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WASH
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Details
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washed once with 100 ml water, once with 100 ml of 10% aqueous sodium bisulfate and once with 100 ml brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic portion was dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISTILLATION
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Details
|
The residue was distilled under vacuum through a short path distillation apparatus
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Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C(C=C1)C(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 1498.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |